2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione
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Overview
Description
2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione is a heterocyclic compound that contains a triazolidine ring substituted with a 4-chlorophenyl group and two propyl groups
Mechanism of Action
Target of Action
Similar compounds such as pyraclostrobin are known to target the botrytis cinerea and alternaria alternata .
Mode of Action
Compounds with similar structures, like chlorfenapyr, work by disrupting the production of adenosine triphosphate .
Biochemical Pathways
Related compounds like ddt are known to undergo various transformations in the environment, leading to changes in their isomeric composition .
Pharmacokinetics
Similar compounds have been studied for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability .
Result of Action
Similar compounds have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Action Environment
Related compounds like ddt have been studied for their environmental fate, showing remarkable changes and shifts in their isomeric composition due to environmental processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione typically involves the reaction of 4-chlorophenyl isothiocyanate with dipropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione
- 2-(4-fluorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione
- 2-(4-methylphenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione
Uniqueness
2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties to the molecule. This can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds with different substituents.
Properties
IUPAC Name |
2-(4-chlorophenyl)-5,5-dipropyl-1,2,4-triazolidine-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3S/c1-3-9-14(10-4-2)16-13(19)18(17-14)12-7-5-11(15)6-8-12/h5-8,17H,3-4,9-10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCBXTCEVYECNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(NC(=S)N(N1)C2=CC=C(C=C2)Cl)CCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10984726 |
Source
|
Record name | 2-(4-Chlorophenyl)-5,5-dipropyl-2,5-dihydro-1H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10984726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6623-07-0 |
Source
|
Record name | 2-(4-Chlorophenyl)-5,5-dipropyl-2,5-dihydro-1H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10984726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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